1,3-Diiodo-5-nitrobenzene
Overview
Description
1,3-Diiodo-5-nitrobenzene is an aromatic compound with the molecular formula C6H3I2NO2. It features two iodine atoms and one nitro group attached to a benzene ring. This compound is known for its versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of both iodo and nitro substituents makes it a valuable intermediate in the preparation of more complex molecules .
Preparation Methods
1,3-Diiodo-5-nitrobenzene can be synthesized through several methods. One common approach involves the iodination of 5-nitrobenzene-1,3-diol using iodine and an oxidizing agent such as sodium hypochlorite. The reaction typically occurs in an aqueous medium at room temperature. Another method involves the direct iodination of 1,3-dinitrobenzene using iodine and a catalyst like copper powder .
Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method involves the use of a continuous flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This approach allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
1,3-Diiodo-5-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Heck and Sonogashira couplings, using palladium catalysts. These reactions are useful for forming carbon
Properties
IUPAC Name |
1,3-diiodo-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3I2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVYEUNBDFYQRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478251 | |
Record name | 3,5-diiodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57830-60-1 | |
Record name | 3,5-diiodonitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-diiodo-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 1,3-Diiodo-5-nitrobenzene?
A1: The crystal structure of this compound reveals important information about its intermolecular interactions. It crystallizes in the centrosymmetric space group P21/m and is isostructural with 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene []. The presence of iodine atoms leads to a distinct Type 1 I...I contact, influencing the three-dimensional packing of the molecules within the crystal lattice []. This understanding of its structure can inform potential applications in materials science.
Q2: How does the size of the halogen atom influence intermolecular interactions in 1,3-dihalo-5-nitrobenzene compounds?
A2: The size of the halogen atom plays a crucial role in dictating the types of nonbonded close contacts observed in 1,3-dihalo-5-nitrobenzene structures []. For instance, this compound exhibits Type 1 I...I contacts due to the larger size of iodine atoms []. In contrast, 1,3-dibromo-5-nitrobenzene shows nitro-O…Br contacts, while 1,3-dichloro-5-nitrobenzene displays both nitro-O…Cl and bifurcated C-H…O(nitro) interactions []. These variations highlight the impact of halogen size on the nature and strength of intermolecular forces.
Q3: Can this compound be used as a precursor in organic synthesis?
A3: Yes, this compound serves as a valuable starting material for synthesizing complex molecules. For example, it can be transformed into 1,2-bis[3,5-bis(ethylthio)phenyl]diazane through a series of reactions []. This compound can then be further modified to create sulfur-bridged benzidines like 1,2-benzodithiino[5,4,3-cde][1,2]benzodithiin-2,7-diamine, which have potential applications in materials science and organic electronics [].
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